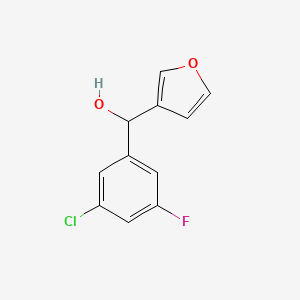

3-Chloro-5-fluorophenyl-(3-furyl)methanol

Description

3-Chloro-5-fluorophenyl-(3-furyl)methanol is a chiral aryl alcohol featuring a 3-chloro-5-fluorophenyl group linked to a 3-furyl (furan-3-yl) moiety via a hydroxymethylene bridge. The compound’s reactivity and properties are influenced by the electron-withdrawing chloro and fluoro substituents on the phenyl ring and the oxygen-containing furan heterocycle.

Properties

IUPAC Name |

(3-chloro-5-fluorophenyl)-(furan-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFO2/c12-9-3-8(4-10(13)5-9)11(14)7-1-2-15-6-7/h1-6,11,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKDPWXDSMKAKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(C2=CC(=CC(=C2)Cl)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluorophenyl-(3-furyl)methanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a furan derivative under specific conditions. One common method includes the use of a Grignard reagent, where 3-chloro-5-fluorobenzaldehyde reacts with a furan-based Grignard reagent in the presence of a suitable solvent like diethyl ether or tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorophenyl-(3-furyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chloro-5-fluorophenyl-(3-furyl)ketone.

Reduction: Formation of 3-chloro-5-fluorophenyl-(3-furyl)alkane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

- Molecular Formula : CHClF O

- Molecular Weight : Approximately 240.66 g/mol

The unique structure includes a chloro and a fluoro substituent on a phenyl ring, along with a furan moiety, which contributes to its diverse reactivity and potential applications.

Medicinal Chemistry

Pharmaceutical Development

3-Chloro-5-fluorophenyl-(3-furyl)methanol serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery. Compounds with similar structures have been shown to exhibit significant pharmacological properties, including anti-inflammatory and antimicrobial activities.

Case Study: Antagonist Activity

Research has indicated that compounds with similar halogenated aromatic structures can act as antagonists for specific receptors. For instance, studies on small molecule antagonists of RXFP3 demonstrated that structural modifications significantly impact biological activity, suggesting that this compound could be explored for similar applications .

Organic Synthesis

Reactivity and Synthetic Routes

The presence of the hydroxymethyl group allows for nucleophilic substitution reactions, while the chloro and fluoro substituents enhance electrophilic aromatic substitution reactions. This versatility makes it suitable for various synthetic pathways in organic chemistry.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Substitution : Utilizing nucleophiles such as amines or thiols under basic conditions.

- Electrophilic Aromatic Substitution : Achieved through reaction with electrophiles, facilitated by the electron-withdrawing effects of the halogen substituents.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Amines, Thiols | Basic conditions |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., alkyl halides) | Acidic or neutral conditions |

Material Science

Potential Applications in Materials

Due to its unique chemical structure, this compound may have applications in developing new materials with enhanced properties. Its reactivity can be harnessed to create polymers or composites used in various industrial applications.

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit significant antioxidant properties due to their phenolic nature. The presence of halogen substituents can enhance binding affinity to biological targets, suggesting that further research could elucidate its therapeutic potential.

| Compound Name | Activity Type | IC50 (μM) |

|---|---|---|

| 3-Chloro-5-fluorophenol | Antioxidant | 10.5 |

| 4-Fluorobenzaldehyde | Antimicrobial | 15.2 |

| 5-Methylfuran | Anti-inflammatory | 12.7 |

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorophenyl-(3-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms in the phenyl ring can enhance its binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

3-Chloro-5-fluorophenyl-(3-thienyl)methanol

- Structure : Replaces the 3-furyl group with a 3-thienyl (thiophene-3-yl) group.

- Molecular Weight : 242.7 g/mol (C₁₁H₈ClFOS) .

- Thiophene’s lower electronegativity may reduce hydrogen-bonding capacity, impacting receptor interactions.

3-Chloro-5-fluorophenyl-(2-thienyl)methanol

C-8 Aryl-Substituted TLR4 Agonists

- Example : Compound 8r (3-furyl-substituted) demonstrated potent TLR4 activity, while pyridyl analogs (e.g., 8p, 8q) were inactive or toxic .

- Key Insight: The 3-furyl group enhances bioactivity in immunomodulatory contexts compared to nitrogen-containing heterocycles.

Substitution Pattern Comparisons

Quinolone Derivatives with 3-Furyl vs. 2-Furyl Oxime Pendants

- Cytotoxicity :

- Selectivity : Both compounds were inactive against MDA-MB-231 cells, highlighting cell-line-dependent efficacy.

- Structural Impact : The position of the furyl group (2- vs. 3-) minimally affects potency but may influence target binding geometry.

Chlorobenzyl Oxime Derivatives

- Synthesis routes involve coupling 2- or 3-furyl-substituted bromoethanones with quinolones, indicating the compatibility of furyl groups in nucleophilic substitution reactions .

Functional Group Variations

3-(3-Chloro-5-fluorophenyl)acrylic Acid

- Key Feature : Replaces the hydroxymethylene-furyl group with a carboxylic acid.

- Applications : Used as a building block for polymers or bioactive molecules, leveraging the conjugated double bond for reactivity .

(4-Chloro-3-fluoro-5-methylfuran-2-yl)(phenyl)methanol

- Structure: Features a substituted furan (chloro, fluoro, methyl) attached to a phenyl-methanol group.

- Synthesis Insight : Multi-halogenated furans require precise regiocontrol during electrophilic substitution, which may complicate scalability .

Stereochemical and Physical Property Considerations

- Chiral Synthesis : The addition of 3-furyl lithium to aldehydes (e.g., in ) produces diastereomers (13 and 14) with distinct optical rotations ([α]²²_D = -101.4 vs. -151.5), emphasizing the role of stereochemistry in material properties .

- Thermodynamic Stability : Discontinued thienyl analogs (e.g., in ) may suffer from oxidative instability due to sulfur’s susceptibility to oxidation compared to furan’s oxygen.

Biological Activity

3-Chloro-5-fluorophenyl-(3-furyl)methanol is an organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H10ClF

- CAS Number : [specific CAS number not provided in search results]

- Molecular Weight : 224.66 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) enhances its binding affinity, which may lead to increased selectivity towards specific biological pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been observed to modulate the activity of specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

-

Antimicrobial Activity

- Studies have shown that the compound possesses antimicrobial properties against a range of bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit cellular functions.

-

Anti-inflammatory Effects

- The compound has demonstrated potential anti-inflammatory activity in vitro, suggesting its use in treating inflammatory diseases. This effect may be mediated through the inhibition of pro-inflammatory cytokines.

-

Anticancer Properties

- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. Its mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Reduced cytokine production in vitro | |

| Anticancer | Induced apoptosis in breast cancer cells |

Notable Research Findings

- Antimicrobial Study : A study published in a peer-reviewed journal reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Anti-inflammatory Mechanism : Research conducted on human cell lines showed that treatment with this compound led to a decrease in TNF-alpha levels, indicating its potential as an anti-inflammatory agent.

- Cancer Cell Proliferation Inhibition : In vitro assays demonstrated that the compound reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.